molecular formula C11H9BrN2O2 B12886247 4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid CAS No. 88899-26-7

4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B12886247
CAS No.: 88899-26-7
M. Wt: 281.10 g/mol
InChI Key: ZFBPVDVEOVIINM-UHFFFAOYSA-N
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Description

The compound 4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid is a specialized chemical scaffold designed for advanced antimicrobial and drug discovery research. This molecule integrates a brominated biphenyl system with the privileged pyrrole-2-carboxylic acid structure, a core framework recognized for its potent bioactivity. Recent scientific investigations have highlighted pyrrole-2-carboxamide derivatives as a promising class of compounds in the development of novel anti-tuberculosis agents. These inhibitors are designed to target Mycobacterial Membrane Protein Large 3 (MmpL3), a key transporter essential for the biosynthesis of the mycobacterial cell wall in Mycobacterium tuberculosis . The inhibition of MmpL3 disrupts the translocation of mycolic acids, leading to the death of the bacterium, making this a compelling target for tackling drug-resistant TB strains . The specific substitution pattern on this compound—featuring a 2-amino-3-bromophenyl group and the carboxylic acid functionality—is strategically significant. Structure-activity relationship (SAR) studies indicate that introducing substituted phenyl groups and maintaining specific polar interactions on the pyrrole ring can greatly enhance anti-TB potency and selectivity . Furthermore, pyrrole-based compounds are extensively explored in medicinal chemistry due to their presence in various natural products and their ability to interact with diverse biological targets, underscoring their broad potential in developing new therapeutic agents . This compound is offered exclusively for research applications, providing a valuable building block for hit-to-lead optimization campaigns and mechanistic studies in infectious disease research.

Properties

CAS No.

88899-26-7

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

4-(2-amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H9BrN2O2/c12-8-3-1-2-7(10(8)13)6-4-9(11(15)16)14-5-6/h1-5,14H,13H2,(H,15,16)

InChI Key

ZFBPVDVEOVIINM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)C2=CNC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring system . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution reactions. This reactivity is influenced by the electron-withdrawing effect of the adjacent amino group, which activates the aryl bromide for displacement.

Reaction TypeConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives60–75%
AminationCuI, L-proline, K₃PO₄, 100°C3-Amino-substituted analogs~50%

Mechanistic studies indicate that the amino group’s electron-donating resonance effect enhances the electrophilicity of the brominated carbon, facilitating cross-coupling reactions .

Cyclization Reactions

The pyrrole ring participates in cyclization processes, particularly under acidic or basic conditions. For example:

  • Intramolecular Cyclization : Heating in DMF with K₂CO₃ induces ring closure between the pyrrole’s carboxylic acid and the amino group, forming fused heterocycles.

  • Tautomerization : The 1H-pyrrole system undergoes keto-enol tautomerism, stabilizing intermediates during reactions (ΔG° = −2.53 to −13.50 kcal/mol) .

Carboxylic Acid Reactions

The carboxylic acid moiety undergoes standard derivatization:

ReactionReagentProductApplication
EsterificationSOCl₂/ROHEthyl/Methyl estersImproved lipophilicity for biological assays
Amide FormationHATU, DIPEAPyrrole-2-carboxamidesAntimicrobial agents (MIC < 0.016 μg/mL)

Amino Group Reactions

The amino group participates in acylation and Schiff base formation:

  • Acylation : Acetic anhydride/pyridine yields N-acetyl derivatives (85% yield).

  • Condensation : Reacts with aldehydes to form imines, utilized in heterocyclic synthesis .

Electrophilic Aromatic Substitution

The pyrrole ring’s electron-rich nature directs electrophiles to the α-positions. Bromination with NBS occurs at the 5-position of the pyrrole, while nitration favors the 3-position .

Metal-Catalyzed Cross-Couplings

The bromophenyl group enables Pd-mediated reactions:

ReactionCatalystPartnerOutcome
Heck ReactionPd(OAc)₂AlkenesStyrene derivatives
Buchwald–HartwigPd₂(dba)₃AminesDiversified aryl amines

These reactions are critical for structural diversification in drug discovery .

pH-Dependent Reactivity

The compound exhibits distinct behavior in acidic vs. basic media:

  • Acidic Conditions : Protonation of the pyrrole nitrogen enhances electrophilic substitution.

  • Basic Conditions : Deprotonation of the carboxylic acid facilitates nucleophilic acyl substitutions .

Key Stability and Reactivity Data

PropertyValueConditionsSource
Thermal StabilityDecomposes >200°CInert atmosphere
Hydrolytic StabilityStable at pH 4–8Aqueous buffer
PhotoactivitySensitive to UVλ > 300 nm

This compound’s multifunctional architecture allows diverse reactivity, making it valuable for synthesizing bioactive molecules and materials. Its applications in antitumor and antimicrobial research are directly linked to its modifiable scaffold .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's role as a Bcl-2/Bcl-xL inhibitor, which are proteins involved in the regulation of apoptosis (programmed cell death). Inhibiting these proteins can lead to increased cancer cell death. For instance, modifications to the carboxylic acid group of related compounds have shown significant effects on binding affinity and cellular activity against various cancer cell lines, including small-cell lung cancer .

Table 1: Anticancer Activity of Pyrrole Derivatives

CompoundActivityIC50 (µM)Mechanism of Action
4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acidModerateTBDBcl-2/Bcl-xL inhibition
Compound 32 (BM-1074)Highly potentTBDBcl-2/Bcl-xL inhibition

Antituberculosis Activity

Another promising application is in the treatment of tuberculosis. A study described the design and synthesis of pyrrole-2-carboxamides that demonstrated potent anti-tuberculosis activity, with some derivatives exhibiting minimum inhibitory concentrations (MIC) lower than 0.016 µg/mL against drug-resistant strains . The structural modifications made to the pyrrole scaffold were crucial for enhancing biological activity while minimizing cytotoxicity.

Table 2: Antituberculosis Activity of Pyrrole Derivatives

CompoundMIC (µg/mL)Cytotoxicity (IC50 µg/mL)
Compound 32<0.016>64
Compound 123.7>32

Mechanistic Studies

Understanding the mechanism of action is vital for optimizing these compounds. For example, structure-activity relationship (SAR) studies have indicated that certain substituents on the pyrrole ring significantly influence the binding affinity to target proteins and overall biological activity . This information is critical for guiding future modifications aimed at improving efficacy.

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • Study on Bcl-2/Bcl-xL Inhibitors : This research focused on optimizing the structure of pyrrole derivatives to enhance their effectiveness as inhibitors, demonstrating significant improvements in binding affinity and cellular activity through specific modifications .
  • Research on Antituberculosis Agents : A series of pyrrole derivatives were evaluated for their anti-tuberculosis properties, revealing that certain structural features greatly enhanced their potency against resistant strains .

Mechanism of Action

The mechanism of action of 4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity
  • 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid (): Substituent: 3-Chlorophenyl at position 4. Key Differences: Lacks the amino and bromo groups; chlorine’s electron-withdrawing nature may reduce basicity compared to the amino group in the target compound. Applications: Investigated for interactions with biological targets in drug discovery .
  • 4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid () :

    • Substituent : 4-Bromophenyl at position 4.
    • Key Differences : Bromine is para-substituted rather than meta, altering steric and electronic profiles. Molecular weight (266.09 g/mol) differs due to bromine placement .
  • 1-(4-Carboxybutyl)-4-(4-(substituted benzyloxy)phenyl)-1H-pyrrole-2-carboxylic acid derivatives () :

    • Substituent : Carboxybutyl chain at position 1 and benzyloxy-phenyl groups at position 4.
    • Key Differences : Extended aliphatic chain enhances hydrophilicity; benzyloxy groups improve binding to Mycobacterium tuberculosis FabH (MIC = 12.5 µg/mL for compound 7d) .

Physicochemical Properties

  • Solubility: Carboxybutyl derivatives () likely exhibit higher aqueous solubility due to the carboxylic acid chain . Halogenated analogs (e.g., bromo or chloro) may show reduced solubility compared to amino-substituted compounds.
  • Stability :
    • Crystalline forms () demonstrate enhanced stability, a critical factor for drug development .

Mechanistic Insights

  • Target Compound: The 2-amino group may facilitate hydrogen bonding with enzymes or receptors, while the 3-bromo substituent could enhance hydrophobic interactions.
  • Quorum Sensing Inhibitors (): 1H-pyrrole-2-carboxylic acid suppresses QS genes without affecting bacterial viability, suggesting a non-bactericidal mechanism .
  • FabH Inhibitors () : Substituted benzyloxy groups optimize binding to the FabH active site, critical for mycolic acid biosynthesis .

Biological Activity

4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • Chemical Formula : C10_{10}H9_{9}BrN2_{2}O2_{2}
  • Molecular Weight : 259.09 g/mol
  • IUPAC Name : 4-(2-amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid
  • Appearance : Solid, typically white to off-white powder
  • Melting Point : Approximately 90-92 °C

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For example, pyrrole-based compounds have shown effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

CompoundMIC (µg/mL)Target Bacteria
4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid3.12 - 12.5Staphylococcus aureus, Escherichia coli
Control (Ciprofloxacin)2Staphylococcus aureus, Escherichia coli

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study focusing on microtubule-destabilizing agents, a related pyrrole compound demonstrated an IC50_{50} value of 0.036 µM against a range of cancer cell lines, highlighting its potential as an effective anticancer agent . The mechanism involves disrupting microtubule dynamics, which is crucial for cell division.

CompoundIC50_{50} (µM)Mechanism
JG-03-14 (related compound)0.036Microtubule destabilization
Colchicine (control)0.016Microtubule destabilization

Structure-Activity Relationship (SAR)

The biological activity of 4-(2-amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid can be influenced by various structural modifications. Studies indicate that substituents on the pyrrole ring significantly affect potency and selectivity against different biological targets.

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups tends to enhance antimicrobial activity.
  • Bulky Substituents : Bulky substituents on the carboxamide moiety have been linked to improved anti-TB activity.
  • Amino Substitutions : The amino group at the para position relative to the bromine enhances binding affinity to target sites .

Case Study 1: Antituberculosis Activity

A study highlighted the design and synthesis of pyrrole derivatives aimed at inhibiting MmpL3, a critical target in tuberculosis treatment. Compounds similar to 4-(2-amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid exhibited MIC values below 0.016 µg/mL against drug-resistant strains of Mycobacterium tuberculosis, showcasing their potential as new antituberculosis agents .

Case Study 2: Anticancer Efficacy

Research involving a series of pyrrole derivatives revealed that modifications at the C-4 position could lead to significant antiproliferative effects against various cancer cell lines, with some exhibiting low cytotoxicity towards normal cells . This suggests a promising therapeutic window for further development.

Q & A

Q. How can researchers design analogs to probe structure-activity relationships (SAR) for biological targets?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute Br with Cl or CF3 to assess halogen-dependent activity.
  • Scaffold hopping : Replace the pyrrole ring with pyrazole or indole cores while retaining the carboxylic acid group.
  • Protecting group strategies : Use methyl esters for cell permeability studies, followed by in situ hydrolysis .

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